S-(3-Bromopropyl) ethanethioate
Overview
Description
“S-(3-Bromopropyl) ethanethioate” is a chemical compound with the molecular formula C5H9BrOS and a molecular weight of 197.093 . It is also known by other names such as 3-Bromo-1-propanethiol Acetate, 3-bromopropyl thioacetate, and Ethanethioic acid, S- (3-bromopropyl) ester .
Synthesis Analysis
The synthesis of “S-(3-Bromopropyl) ethanethioate” involves several precursors including 1,3-Dibromopropane, Potassium thioacetate, Thioacetic acid, and 3-Bromopropan-1-ol . The synthetic route has been documented in various literature .Molecular Structure Analysis
The molecule contains a total of 16 bonds. There are 7 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), and 1 thioester(s) (aliphatic) .Physical And Chemical Properties Analysis
“S-(3-Bromopropyl) ethanethioate” has a density of 1.5±0.1 g/cm3, a boiling point of 216.9±23.0 °C at 760 mmHg, and a flash point of 85.0±22.6 °C . The exact mass is 195.955734 and it has a LogP value of 2.02 .Scientific Research Applications
1. Synthesis and Chemical Reactions
S-(3-Bromopropyl) ethanethioate, also known as 3-bromopropyl acetate in some contexts, is utilized in various synthesis and chemical reaction studies. For instance, Gong Hong (2008) explored its synthesis in a one-pot reaction, focusing on yield optimization and reaction mechanisms (Gong Hong, 2008). Similarly, Boovanahalli et al. (2004) investigated the use of ionic liquid halide nucleophilicity for cleaving ethers, where 3-bromopropyl compounds played a significant role (Boovanahalli et al., 2004).
2. Material Science and Engineering
In the field of material science, this compound has been utilized for surface modifications and enhancements. Yue et al. (2012) used bromopropyl functionalized silica nanofibers for removing pollutants from water, demonstrating its utility in environmental applications (Yue et al., 2012). Additionally, Matyjaszewski et al. (2003) explored its use in creating molecular brushes for potential applications in nanotechnology (Matyjaszewski et al., 2003).
Safety And Hazards
The safety data sheet for “S-(3-Bromopropyl) ethanethioate” suggests that it should be handled with care. In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the substance comes into contact with skin or eyes, it should be washed off with soap and plenty of water .
properties
IUPAC Name |
S-(3-bromopropyl) ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVOPKKCJMPBGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472669 | |
Record name | S-(3-Bromopropyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(3-Bromopropyl) ethanethioate | |
CAS RN |
928-46-1 | |
Record name | S-(3-Bromopropyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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